Groups of 120 Atlantic salmon fry (Salmo salar, 1 g mass) were kept in through-flow tanks of water (pH 5) containing various concn of aluminum and silicic acid. The aluminum concn in all but the control tank (0.85 umol aluminum/l) were 6-7 umol/l, at acutely toxic levels. Silicon levels were 0.66 umol/l (control), 93.06, 24.89, 5.46, and 0.60 umol/l, corresponding to silicon:aluminum ratios of 13.0, 3.7, 0.9, and 0.1. Exchangeable aluminum, ie, aluminum retained on Amberlite, was 6.00, 5.00, 4.11, and 1.52 umol/l in test tanks, respectively. Fish were exposed for 96 hr, and the proportion of dead fish was recorded at 12-hr intervals. The whole experiment was run three times; data are from all runs combined. At a silicon:aluminum ratio of 13, acute toxicity of aluminum was eliminated and gill structures of the fish were normal. Percent survival versus time was higher for the higher silicon:aluminum ratio groups. Accumulation of aluminum by fish fell sharply as the exchangeable aluminum increased. Aluminum and silicon levels in fish were 0.44 and 0.01 (control), 0.40 and 0.54 (silicon:aluminum ratio of 13), 2.04 and 0.35 (silicon:aluminum ratio of 3.7), 2.49 and 0.33 (silicon :aluminum ratio of 0.9), 2.38 and 0.08 (silicon:aluminum ratio of 0.1) umol per g dry mass, respectively.
To elucidate the interaction between aluminum and certain essential trace metals, an experiment was performed on rats fed diets with suboptimal or optimal levels of zinc or copper. Half of each group of animals were fed the same diet but with 1000 ppm aluminum added. Changes were noted after 120 days. Severe testicular damage was seen in rats fed either the low zinc or the low copper diet. The lesions included a wide range of spermatogenic cell degeneration and tubular atropy. When aluminum was added to the diet, the testicular destruction of zinc deficient rats was significantly reduced. This indicated that the presence of aluminum in the diet protected the testis against the damage caused by zinc deficiency. Pituitary glands were examined. Hypertrophy of basophils was more pronounced in rats fed the suboptimal zinc or copper diet. When aluminum was added to their diet, the changes were reversed. The mechanisms by which aluminum protects male gonadal functions against zinc deficiency are discussed. This study is the first to demonstrate the preventive effect of aluminum against testicular damage caused by zinc deficiency.
Adult, male New Zealand rabbits (three per group) were administered drinking water containing aluminum chloride (0, 100, or 500 mg aluminum/liter) together with citrate (0.11 M) ascorbate (0.11 M), or no added ligand and libitum for 12 weeks. They were fed ad libitum regular rabbit chow analyzed to contain 297 mg aluminum/kg. Treatment had no effect upon food and water intake or weight gain during the experimental period. No effect of aluminum was observed on tissue levels of the essential metals zinc, copper, and iron, or on hemoglobin and hematocrit values. Aluminum levels were fund to increase in a dose-dependent manner in stomach and intestinal mucosa, kidney, bone, urine, and fece. There was only a slight accumulation in liver, and no accumulation in brain (cerebral cortex or hippocampus). Although plasma aluminum was directly related to aluminum intake, whole blood aluminum bore no relation to aluminum dose. Citrate had no efefct on aluminum accumulation in the stomach or intestine, but significantly enhanced plasma and bone aluminum levels. Ascorbate did not enhance aluminum accumulation in any tissue studied and even prevented accumulation in bone. Both citrate and ascorbate enhanced excretion of aluminum. Ascorbate therapy may be of potential clinical use to enhance aluminum excretion.
Examined 25 dialysis patients that experienced accidental exposure to aluminum and parathyroid hormone (PTH). At the same time as parathyroid hormone decreased, serum calcium increased. Based on this observation it has been suggested that aluminum is incorporated, instead of calcium, into the bone and that this leads to the osteomalacia characteristic of aluminum-induced bone disease. Instead of being incorporated into osteoid bone tissue, calcium returns to the circulation which in turn inhibits the parathyroid hormone release from the parathyroid. In support of this hypothesis, ... found a strong correlation between bone aluminum content and the amount of bone occupied by unmineralized osteoid in humans. Experimental support for the hypothesis of calcium-aluminum interactions has also been provided in studies on chicks. /Aluminum/
For more Interactions (Complete) data for ALUMINUM, ELEMENTAL (6 total), please visit the HSDB record page.